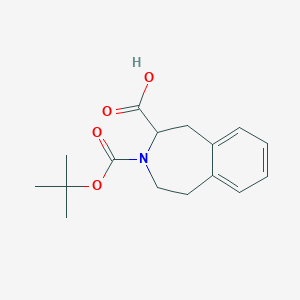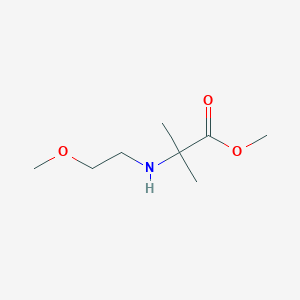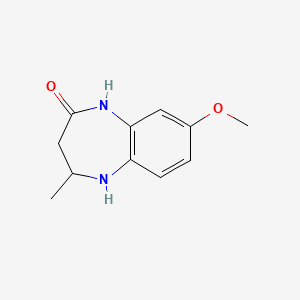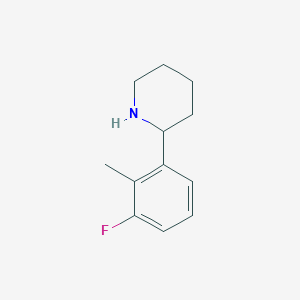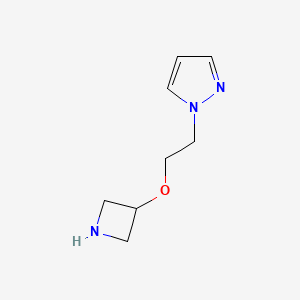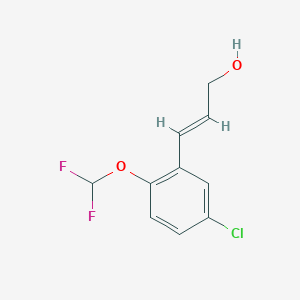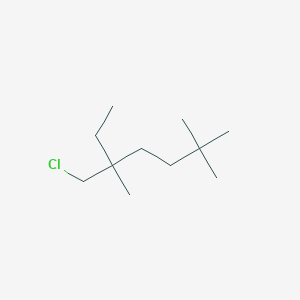
5-(Chloromethyl)-2,2,5-trimethylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2,2,5-trimethylheptane is an organic compound with the molecular formula C10H21Cl. It is a derivative of heptane, characterized by the presence of a chloromethyl group and three methyl groups attached to the heptane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2,5-trimethylheptane typically involves the chlorination of 2,2,5-trimethylheptane. This can be achieved through a free radical chlorination process using chlorine gas under ultraviolet light or heat. The reaction conditions need to be carefully controlled to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2,2,5-trimethylheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
5-(Chloromethyl)-2,2,5-trimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Chloromethyl)-2,2,5-trimethylheptane involves its reactivity with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity can lead to modifications in the structure and function of these molecules, potentially affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
- 5-Chloromethyl-2-methoxy-benzaldehyde
- 5-Chloromethyl-2-hydroxyl-benzaldehyde
- 5-Chloromethyl-2,2-dimethylheptane
Uniqueness
5-(Chloromethyl)-2,2,5-trimethylheptane is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and stability in various chemical reactions.
特性
分子式 |
C11H23Cl |
|---|---|
分子量 |
190.75 g/mol |
IUPAC名 |
5-(chloromethyl)-2,2,5-trimethylheptane |
InChI |
InChI=1S/C11H23Cl/c1-6-11(5,9-12)8-7-10(2,3)4/h6-9H2,1-5H3 |
InChIキー |
RCSCTSRMNYWODR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CCC(C)(C)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)

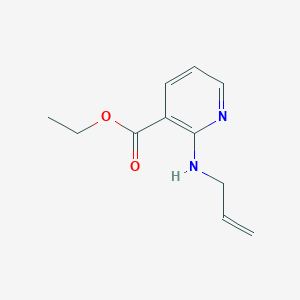
![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
